1-(3-Amino-5-mercaptophenyl)propan-1-one
Description
1-(3-Amino-5-mercaptophenyl)propan-1-one is a synthetic cathinone derivative characterized by a propan-1-one backbone substituted with a phenyl ring bearing both amino (-NH₂) and mercapto (-SH) groups at the 3- and 5-positions, respectively. This compound’s dual functionalization introduces unique electronic and steric properties, distinguishing it from conventional cathinones.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(3-amino-5-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NOS/c1-2-9(11)6-3-7(10)5-8(12)4-6/h3-5,12H,2,10H2,1H3 |
InChI Key |
XQHBGHFWMPGTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)S)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Amino-5-mercaptophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-mercaptobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Amino-5-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-5-mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications due to its reactive functional groups.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-mercaptophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the mercapto group can form covalent bonds with thiol-reactive sites on proteins. These interactions can modulate the activity of enzymes and other proteins, affecting various biological pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Propan-1-one Derivatives
| Compound Name | Phenyl Substituents | Amino Group | Notable Functional Groups |
|---|---|---|---|
| 1-(3-Amino-5-mercaptophenyl)propan-1-one | 3-NH₂, 5-SH | None | -SH (thiol), -NH₂ (amine) |
| 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC) | 4-Cl | Dimethylamino (-N(CH₃)₂) | -Cl (halogen) |
| 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP) | 4-F | Pyrrolidinyl (-C₄H₈N) | -F (halogen) |
| 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one (3-MEC) | 3-CH₃ | Ethylamino (-NHCH₂CH₃) | -CH₃ (alkyl) |
| 1-(3-Aminophenyl)propan-1-one (A782832) | 3-NH₂ | None | -NH₂ (amine) |
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The 3-amino and 5-mercapto groups in the target compound are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution compared to halogenated analogs like 4-CDC or 4F-PHP, which feature electron-withdrawing -Cl or -F groups .
Polarity and Solubility: The presence of both -NH₂ and -SH increases polarity, suggesting higher water solubility than non-polar analogs like 3-MEC (3-methylphenyl) or halogenated derivatives. However, this remains speculative without experimental solubility data .
Synthetic Challenges :
- Protection of the thiol group during synthesis is critical to prevent oxidation or undesired side reactions, unlike simpler derivatives such as A782832 (lacking -SH), which require fewer protective steps .
Reactivity and Functionalization Trends
Table 2: Reaction Yields of Propan-1-one Derivatives in Coupling Reactions
Insights:
- The thiol group in the target compound may further reduce yields unless protected.
- Halogenated Derivatives : Higher yields in halogenated analogs (e.g., 58–64%) suggest that electron-withdrawing groups stabilize intermediates in coupling reactions, a contrast to the electron-rich target compound .
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